molecular formula C15H10Cl2N2O2 B15209408 5-(3,5-Dichloro-4-hydroxyanilino)quinolin-8-ol CAS No. 141497-47-4

5-(3,5-Dichloro-4-hydroxyanilino)quinolin-8-ol

Cat. No.: B15209408
CAS No.: 141497-47-4
M. Wt: 321.2 g/mol
InChI Key: XAUBSGCHXVPZNE-UHFFFAOYSA-N
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Description

5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol is a quinoline derivative with significant biological and chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with 8-hydroxyquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol involves its interaction with specific molecular targets. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar compounds to 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol include other quinoline derivatives such as:

What sets 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol apart is its unique combination of chloro and hydroxy substituents, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

141497-47-4

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

5-(3,5-dichloro-4-hydroxyanilino)quinolin-8-ol

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-6-8(7-11(17)15(10)21)19-12-3-4-13(20)14-9(12)2-1-5-18-14/h1-7,19-21H

InChI Key

XAUBSGCHXVPZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)NC3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

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